molecular formula C15H26N2O4 B3096547 (S)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate CAS No. 1286208-39-6

(S)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate

Cat. No.: B3096547
CAS No.: 1286208-39-6
M. Wt: 298.38
InChI Key: MTSNZMXTBRSIIS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a tetrahydrofuran-2-carbonyl moiety. This compound is structurally characterized by its stereospecific (S)-configuration at the tetrahydrofuran-carbonyl linkage, which influences its reactivity and biological interactions. It serves as a key intermediate in medicinal chemistry for synthesizing enantiomerically pure amines or urea/thiourea derivatives . Its applications span drug discovery, particularly in the development of enzyme inhibitors and bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-oxolane-2-carbonyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)16-11-6-8-17(9-7-11)13(18)12-5-4-10-20-12/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNZMXTBRSIIS-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@@H]2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate, identified by CAS number 1822505-41-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperidine ring, a tetrahydrofuran moiety, and a carbamate functional group. Its molecular formula is C15H26N2O4C_{15}H_{26}N_{2}O_{4}, with a molecular weight of approximately 298.38 g/mol .

Research indicates that this compound may exert its biological effects through modulation of key signaling pathways involved in inflammation and cell death. Specifically, it has been studied for its inhibitory activity on the NLRP3 inflammasome, which plays a crucial role in the release of pro-inflammatory cytokines such as IL-1β.

In Vitro Studies

In vitro pharmacological screenings have demonstrated that compounds derived from this scaffold can significantly inhibit NLRP3-dependent pyroptosis in differentiated THP-1 cells. The experimental setup involved treating cells with lipopolysaccharide (LPS) to induce NLRP3 expression followed by ATP stimulation to activate the inflammasome. The results showed a marked decrease in pyroptosis and IL-1β release upon treatment with this compound at concentrations around 10 µM .

Biological Activity Overview

Activity Effect Concentration Tested Reference
NLRP3 InhibitionSignificant reduction in IL-1β release and pyroptosis10 µM
CytotoxicityEvaluated using MTT assay0.1–100 µM
GSK-3β InhibitionPotential inhibition observedIC50 values ranging from 10 to 1314 nM

Case Studies

Study on NLRP3 Inflammasome Inhibition:
A study focused on the synthesis and evaluation of compounds related to this compound showed that these derivatives could effectively inhibit the activation of the NLRP3 inflammasome. The compounds were tested for their ability to prevent pyroptotic cell death, with significant results indicating potential therapeutic applications in inflammatory diseases .

GSK-3β Inhibition:
Another research effort highlighted the compound's potential as a GSK-3β inhibitor, which is relevant for conditions like Alzheimer's disease and cancer. The inhibitory activity was quantified with IC50 values indicating potent effects at low concentrations .

Comparison with Similar Compounds

tert-Butyl 1-(4-Methylbenzyl)piperidin-4-ylcarbamate

This derivative replaces the tetrahydrofuran-carbonyl group with a 4-methylbenzyl moiety. It is synthesized via Boc deprotection followed by benzylation, yielding a light orange solid with a 95% yield .

tert-Butyl 1-((S/R)-Methoxycarbonyl-2-methylpropyl)piperidin-4-ylcarbamate

These diastereomers feature methoxycarbonyl-2-methylpropyl groups instead of tetrahydrofuran-carbonyl. Their crystal structures (reported in ) highlight the role of stereochemistry in solid-state packing and solubility, which are critical for pharmacokinetics.

Functional Analogues: Urea/Thiourea Derivatives

Compounds like tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate () are precursors to urea/thiourea derivatives. These analogues exhibit enhanced hydrogen-bonding capacity due to urea/thiourea groups, improving target binding in enzyme inhibition studies. For example, such derivatives are used in JAK1 inhibitor development , whereas the (S)-compound’s tetrahydrofuran-carbonyl group may confer distinct conformational preferences.

Comparison with Other Derivatives’ Syntheses

  • tert-Butyl Piperidin-4-ylcarbamate Acetylation (): Uses Ac₂O and Et₃N in DCM, achieving 95% yield without stereochemical considerations.
  • Urea Derivatives (): Require iso(thio)cyanate coupling post-Boc deprotection, introducing additional functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.